2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methylimidazo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-6(10-5)4-9-7(11)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ABMBCGLFZVSKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N2C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of functionalized imidazopyrimidine derivatives .
Scientific Research Applications
2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Core Heterocycle : Pyrazolo-pyrimidines (two nitrogen atoms in the five-membered ring) vs. triazolo-pyrimidines (three nitrogen atoms). Triazolo derivatives exhibit broader pharmacological versatility .
- Substituent Effects: 2-Methyl (pyrazolo): Enhances metabolic stability for diabetes drug intermediates . 2-Amino (triazolo): Improves antiproliferative activity in cancer cells . 6-Carboxylic Acid: Critical for binding to enzymes (e.g., DPP-4, xanthine oxidase) .
Table 2: Pharmacological Profiles
Key Findings :
- Triazolo-pyrimidines dominate in therapeutic applications due to their adaptable scaffold. For example, 2-amino-triazolo-carboxamide derivatives show potent cytotoxicity by targeting microtubules .
- Pyrazolo-pyrimidines are primarily intermediates (e.g., for Anagliptin) but lack direct activity data in the evidence .
Biological Activity
Antimicrobial Activity
2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid has demonstrated notable antimicrobial properties. While specific data on this exact compound is limited, structurally similar imidazopyrimidine derivatives have shown significant activity against various microbial strains.
Anticancer Properties
Research into the anticancer potential of this compound and its derivatives has yielded promising results. Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines.
Case Study: Colorectal Cancer
A study focusing on structurally similar compounds found significant activity against colorectal cancer cell lines. For instance, a related compound showed the following IC50 values:
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 60.0 |
| SW620 | 60.0 |
| CT26 | 45.5 |
| SW480 | 64.5 |
| DLD-1 | 135.5 |
| HCT-15 | 61.0 |
| HT29 | 71.0 |
These results suggest that this compound and its derivatives could be promising candidates for colorectal cancer treatment .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in the context of tubulin polymerization. While specific data on this exact compound is not available, structurally similar compounds have demonstrated significant inhibitory activity .
Tubulin Polymerization Inhibition
A study on related compounds revealed:
- IC50 value for tubulin polymerization inhibition: 1.68 μM
- For comparison, the standard compound nocodazole had an IC50 of 1.99 μM in the same assay
This suggests that this compound and its derivatives could potentially disrupt microtubule dynamics, a mechanism often exploited in cancer therapy.
Cell Cycle Effects
Research on structurally similar compounds has shown that they can induce cell cycle arrest, particularly in the G2/M phase. For example, at a concentration of 2 μM, a related compound caused accumulation of A549 cells in the G2/M phase of the cell cycle .
Structure-Activity Relationship (SAR)
Studies on similar compounds have provided insights into the structure-activity relationship of this class of molecules:
- The presence of electron-donating substituents on the phenyl portion of the benzimidazole group tends to increase activity .
- Compounds with an unsubstituted phenyl ring at the C2 position of the imidazopyridine system generally display the greatest potency .
- The placement of an aliphatic group on the imidazole nitrogen and the replacement of imidazole with an amide or ester group can lead to a loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
